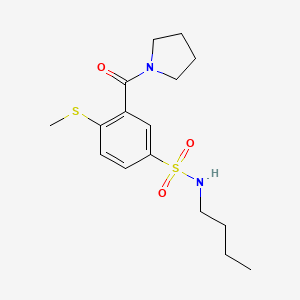![molecular formula C21H26N2O B4728612 N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]cyclohexanecarboxamide](/img/structure/B4728612.png)
N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]cyclohexanecarboxamide
Vue d'ensemble
Description
N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]cyclohexanecarboxamide, commonly known as DMXAA, is a synthetic small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DMXAA was first synthesized in the 1980s by scientists at the University of Auckland, New Zealand. Since then, DMXAA has been extensively studied for its anti-tumor and anti-angiogenic properties.
Mécanisme D'action
DMXAA exerts its anti-tumor and anti-angiogenic effects by activating the immune system and inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). TNF-α and IFN-α are known to have anti-tumor and anti-angiogenic properties. DMXAA also inhibits the activity of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is overexpressed in many tumors and plays a role in tumor growth and survival.
Biochemical and physiological effects:
DMXAA has been shown to induce a systemic inflammatory response, which is characterized by the release of cytokines such as TNF-α and IFN-α. This inflammatory response is thought to contribute to the anti-tumor and anti-angiogenic effects of DMXAA. DMXAA has also been shown to increase vascular permeability, which may contribute to its anti-angiogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMXAA in lab experiments include its potent anti-tumor and anti-angiogenic effects, as well as its ability to activate the immune system. However, DMXAA has some limitations, including its poor solubility in aqueous solutions and its instability in vivo.
Orientations Futures
There are several future directions for the research on DMXAA. One area of interest is the development of more potent and selective analogs of DMXAA. Another area of interest is the identification of biomarkers that can predict the response to DMXAA treatment. Additionally, the combination of DMXAA with other anti-tumor agents is an area of active research. Finally, the development of new drug delivery systems for DMXAA may improve its efficacy and reduce its toxicity.
In conclusion, DMXAA is a small molecule with potent anti-tumor and anti-angiogenic properties. Its mechanism of action involves the activation of the immune system and inhibition of NQO1. DMXAA has several advantages and limitations for lab experiments, and there are several future directions for research on DMXAA.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its anti-tumor and anti-angiogenic properties. In preclinical studies, DMXAA has been shown to induce tumor necrosis and inhibit tumor growth in various cancer models. DMXAA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Propriétés
IUPAC Name |
N-[(2,5-dimethylphenyl)-pyridin-3-ylmethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-15-10-11-16(2)19(13-15)20(18-9-6-12-22-14-18)23-21(24)17-7-4-3-5-8-17/h6,9-14,17,20H,3-5,7-8H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXFVPNOJOAQQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4728529.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4728540.png)
![N~1~-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N~2~-methyl-N~2~-[(1-methyl-1H-pyrazol-4-yl)methyl]glycinamide](/img/structure/B4728548.png)
![N-(4-acetylphenyl)-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4728553.png)

![N-[1-(1-adamantyl)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4728571.png)
![3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B4728585.png)

![1-{2-[(2-furylmethyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4728592.png)

![2-(4-ethoxyphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4728601.png)
![ethyl 2-[(4-chloro-3-nitrobenzoyl)(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4728609.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide](/img/structure/B4728619.png)
![3-{[(3-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4728622.png)